

# Characterization of Benzyl 3-tosyloxazetidine-1-carboxylate by NMR: A Technical Guide

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## Compound of Interest

Compound Name: *Benzyl 3-tosyloxazetidine-1-carboxylate*

Cat. No.: *B113318*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) characterization of **Benzyl 3-tosyloxazetidine-1-carboxylate**, a key intermediate in synthetic organic chemistry. This document outlines the expected  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data, a detailed experimental protocol for data acquisition, and a workflow for spectral analysis.

## Expected NMR Spectral Data

The structural complexity of **Benzyl 3-tosyloxazetidine-1-carboxylate** gives rise to a distinct NMR spectrum. The expected chemical shifts are influenced by the electron-withdrawing nature of the carbamate and tosyl groups, as well as the strained four-membered azetidine ring. The data presented here is a composite based on typical values for azetidine, benzyl, and tosyl moieties.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Table 1: Predicted  $^1\text{H}$  NMR (400 MHz,  $\text{CDCl}_3$ ) Spectral Data for **Benzyl 3-tosyloxazetidine-1-carboxylate**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
7.78 - 7.74	d	2H	Tosyl-H (ortho to SO <sub>2</sub> )
7.38 - 7.28	m	7H	Benzyl-H & Tosyl-H (meta to SO <sub>2</sub> )
5.15	s	2H	Benzyl-CH <sub>2</sub>
4.90 - 4.85	m	1H	Azetidine-H (at C3)
4.40 - 4.30	m	2H	Azetidine-H (at C2/C4)
4.15 - 4.05	m	2H	Azetidine-H (at C2/C4)
2.45	s	3H	Tosyl-CH <sub>3</sub>

Table 2: Predicted <sup>13</sup>C NMR (100 MHz, CDCl<sub>3</sub>) Spectral Data for **Benzyl 3-tosyloxyazetidine-1-carboxylate**

Chemical Shift ( $\delta$ , ppm)	Assignment
156.5	Carbamate C=O
145.0	Tosyl-C (ipso, attached to S)
135.5	Benzyl-C (ipso)
133.0	Tosyl-C (para, attached to CH <sub>3</sub> )
130.0	Tosyl-CH (meta)
128.6	Benzyl-CH (ortho/meta/para)
128.2	Benzyl-CH (ortho/meta/para)
128.0	Tosyl-CH (ortho)
67.5	Benzyl-CH <sub>2</sub>
65.0	Azetidine-CH (at C3)
54.0	Azetidine-CH <sub>2</sub> (at C2/C4)
21.6	Tosyl-CH <sub>3</sub>

## Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standard procedure for the acquisition of high-quality NMR spectra for **Benzyl 3-tosyloxyazetidine-1-carboxylate**.

### 2.1. Sample Preparation

- **Sample Weighing:** Accurately weigh approximately 5-10 mg of **Benzyl 3-tosyloxyazetidine-1-carboxylate**.
- **Solvent Selection:** Use deuterated chloroform (CDCl<sub>3</sub>) as the solvent. Add approximately 0.6 mL of CDCl<sub>3</sub> to the sample in a clean, dry vial.
- **Dissolution:** Gently agitate the vial to ensure complete dissolution of the compound.
- **Transfer:** Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

- Internal Standard: Tetramethylsilane (TMS) is typically present in commercially available  $\text{CDCl}_3$  and serves as the internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).[\[11\]](#)  
[\[12\]](#)

## 2.2. NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer.[\[11\]](#)[\[12\]](#)

For  $^1\text{H}$  NMR:

- Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
- Number of Scans: 16 to 64 scans, depending on the sample concentration.
- Relaxation Delay: 1.0 - 2.0 seconds.
- Acquisition Time: Approximately 3-4 seconds.
- Spectral Width: A spectral width of -2 to 12 ppm is generally sufficient.
- Temperature: 298 K.

For  $^{13}\text{C}$  NMR:

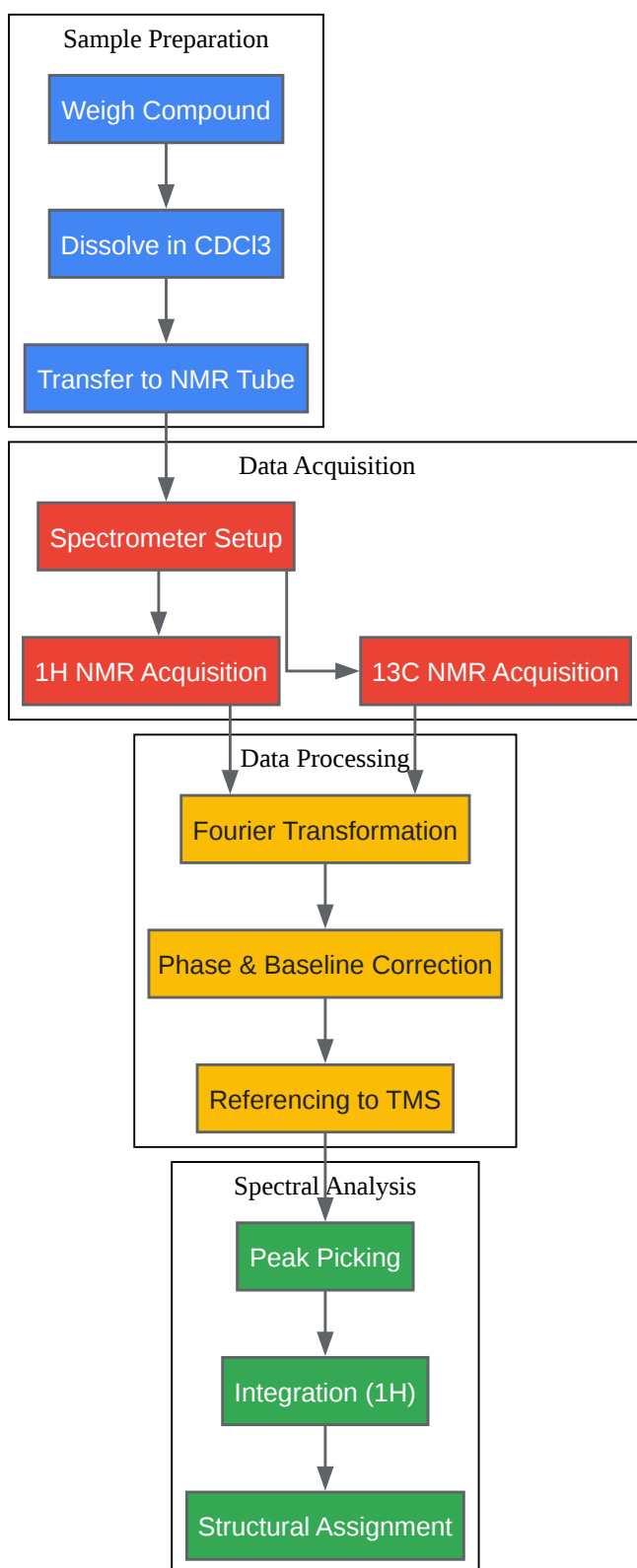
- Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').
- Number of Scans: 1024 to 4096 scans are typically required due to the lower natural abundance of  $^{13}\text{C}$ .
- Relaxation Delay: 2.0 seconds.
- Acquisition Time: Approximately 1-2 seconds.
- Spectral Width: A spectral width of -10 to 220 ppm.
- Temperature: 298 K.

## 2.3. Data Processing

- **Fourier Transformation:** Apply an exponential window function followed by Fourier transformation to convert the free induction decay (FID) into the frequency domain spectrum.
- **Phase Correction:** Manually or automatically correct the phase of the spectrum.
- **Baseline Correction:** Apply a baseline correction to ensure a flat baseline.
- **Referencing:** Reference the spectrum to the TMS signal at 0.00 ppm.
- **Integration:** Integrate the peaks in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons.
- **Peak Picking:** Identify and label the chemical shifts of all significant peaks in both  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra.

## Visualization of the NMR Characterization Workflow

The following diagram illustrates the logical workflow from sample preparation to final data analysis in the NMR characterization of **Benzyl 3-tosyloxyazetidine-1-carboxylate**.



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Caption: Workflow for NMR Characterization.

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